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Compound of Interest

Compound Name: Isopropyl 5,6-diaminonicotinate

Cat. No.: B3265288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyl 5,6-diaminonicotinate is a pyridine derivative of significant interest in medicinal

chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino

groups and an isopropyl ester, offers a versatile scaffold for the synthesis of a wide range of

heterocyclic compounds with potential biological activity. The ortho-diamine functionality is a

key precursor for the formation of fused heterocyclic systems, such as pteridines and

imidazopyridines, which are known to exhibit diverse pharmacological properties. This technical

guide provides a detailed overview of the known chemical properties, a proposed synthesis

protocol, and the expected spectral characteristics of Isopropyl 5,6-diaminonicotinate.

Chemical and Physical Properties
While experimentally determined values for some properties of Isopropyl 5,6-
diaminonicotinate are not readily available in the literature, a combination of data from

chemical suppliers and computational predictions allows for the compilation of its key chemical

and physical characteristics.
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Property Value Source

IUPAC Name
propan-2-yl 5,6-

diaminopyridine-3-carboxylate
PubChem[1]

CAS Number 403668-98-4 Benchchem[2]

Molecular Formula C₉H₁₃N₃O₂ PubChem[1]

Molecular Weight 195.22 g/mol PubChem[1]

Appearance Light yellow powder (predicted) -

Boiling Point 406.5 ± 40.0 °C (Predicted) ChemicalBook[3]

Density 1.231 ± 0.06 g/cm³ (Predicted) ChemicalBook[3]

pKa 4.84 ± 0.49 (Predicted) ChemicalBook[3]

LogP 0.5 (Computed by XLogP3) PubChem[1]

Solubility

Expected to be soluble in

organic solvents like ethanol

and ethyl acetate; poorly

soluble in water.

-

InChI

InChI=1S/C9H13N3O2/c1-

5(2)14-9(13)6-3-7(10)8(11)12-

4-6/h3-5H,10H2,1-2H3,

(H2,11,12)

PubChem[1]

InChIKey
WKEHGYIFAAPFBP-

UHFFFAOYSA-N
PubChem[1]

SMILES
CC(C)OC(=O)C1=CN=C(C(=C

1)N)N
-

Synthesis
The primary route for the synthesis of Isopropyl 5,6-diaminonicotinate is the esterification of

5,6-diaminonicotinic acid with isopropanol. While a specific detailed protocol for the isopropyl

ester is not available, the synthesis of the analogous methyl ester, methyl 5,6-
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diaminonicotinate, has been described and can be adapted. The synthesis of the precursor,

5,6-diaminonicotinic acid, has been achieved through methods such as the electrochemical

reduction of halogenated pyridine derivatives.[4]

Experimental Protocol: Proposed Synthesis of Isopropyl
5,6-diaminonicotinate
This protocol is adapted from the known synthesis of methyl 5,6-diaminonicotinate.[5]

Materials:

5,6-diaminonicotinic acid

Isopropanol (anhydrous)

Sulfuric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate or magnesium sulfate

Organic solvent for extraction (e.g., ethyl acetate)

Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 5,6-diaminonicotinic acid in anhydrous isopropanol.

Carefully add a catalytic amount of concentrated sulfuric acid (or alternatively, use a milder

method like thionyl chloride in isopropanol at low temperature).

Heat the reaction mixture to reflux and maintain for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature.

If an acidic catalyst was used, neutralize the reaction mixture by the slow addition of a

saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

Remove the isopropanol under reduced pressure.

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, and wash it sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification: Filter off the drying agent and concentrate the organic solution under reduced

pressure to obtain the crude product.

Purify the crude Isopropyl 5,6-diaminonicotinate by recrystallization from a suitable solvent

system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the product as a

solid.

Synthesis Workflow

5,6-diaminonicotinic acid

Esterification
(Acid Catalyst, Reflux)

Isopropanol

Crude Isopropyl
5,6-diaminonicotinate

Neutralization &
Extraction Recrystallization Isopropyl 5,6-diaminonicotinate

Click to download full resolution via product page

Proposed synthesis workflow for Isopropyl 5,6-diaminonicotinate.

Spectral Data (Predicted)
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No experimentally determined spectra for Isopropyl 5,6-diaminonicotinate are publicly

available. However, based on the known spectral data of similar compounds, the following

characteristics can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on

the pyridine ring, the protons of the amino groups, and the protons of the isopropyl group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5-8.0 d or s 1H
Aromatic proton (e.g.,

H-2 or H-4)

~6.5-7.0 d or s 1H
Aromatic proton (e.g.,

H-4 or H-2)

~5.0-6.0 br s 4H

-NH₂ protons

(exchangeable with

D₂O)

~4.9-5.2 septet 1H -CH(CH₃)₂

~1.3-1.4 d 6H -CH(CH₃)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~165-170 C=O (ester carbonyl)

~140-155 Aromatic carbons attached to nitrogen

~110-135 Other aromatic carbons

~65-70 -CH(CH₃)₂

~20-25 -CH(CH₃)₂
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IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Strong, Broad

N-H stretching (asymmetric

and symmetric) of amino

groups

3100-3000 Medium C-H stretching (aromatic)

2980-2850 Medium C-H stretching (aliphatic)

~1710 Strong C=O stretching (ester)

~1620 Medium N-H bending

1600-1450 Medium
C=C and C=N stretching

(aromatic ring)

~1250 Strong C-O stretching (ester)

Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound.

m/z Interpretation

195.10 [M]⁺ (Molecular ion)

Expected fragments

Loss of the isopropoxy group, loss of the

isopropyl group, and other fragmentations of the

pyridine ring.

Reactivity and Potential Applications in Drug
Development
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The chemical reactivity of Isopropyl 5,6-diaminonicotinate is largely dictated by the interplay

of its functional groups. The two amino groups at positions 5 and 6 are strong activating

groups, increasing the electron density of the pyridine ring and making it more susceptible to

electrophilic attack.[2] Conversely, the isopropyl carboxylate group at position 3 is an electron-

withdrawing group, which deactivates the ring towards electrophiles but can facilitate

nucleophilic substitution.[2]

The ortho-diamine functionality is particularly valuable for the synthesis of fused heterocyclic

systems. For instance, condensation with dicarbonyl compounds can lead to the formation of

pteridine derivatives, a class of compounds with diverse biological activities.[2] Similarly,

reactions with other appropriate reagents can yield imidazopyridines.

While no specific signaling pathways involving Isopropyl 5,6-diaminonicotinate have been

reported in the available literature, its structural motifs are present in molecules with known

biological activities. For example, diaminopyridine derivatives have been explored as potential

tracers for neuropeptide Y Y1 receptors. The core structure serves as a versatile starting point

for the synthesis of compound libraries for screening against various biological targets.

Chemical Reactivity and Derivatization

Isopropyl 5,6-diaminonicotinate

Electrophilic Attack
(on Pyridine Ring)

Nucleophilic Substitution
(Facilitated by Ester)

Condensation with
Dicarbonyls

Fused Heterocycles
(e.g., Pteridines)

Click to download full resolution via product page

Reactivity and derivatization pathways of the core molecule.
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Conclusion
Isopropyl 5,6-diaminonicotinate is a valuable building block for synthetic and medicinal

chemists. While comprehensive experimental data for this specific molecule is limited in the

public domain, this guide provides a thorough overview of its known and predicted properties, a

detailed potential synthetic route, and expected analytical characteristics. The versatile

reactivity of this compound, particularly the ortho-diamine functionality, makes it a promising

starting material for the discovery of novel therapeutic agents. Further research into the

synthesis, characterization, and biological evaluation of Isopropyl 5,6-diaminonicotinate and

its derivatives is warranted to fully explore its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isopropyl 5,6-diaminonicotinate | C9H13N3O2 | CID 9855728 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Isopropyl 5,6-diaminonicotinate | 403668-98-4 | Benchchem [benchchem.com]

3. 403668-98-4 CAS MSDS (5,6-diamino-nicotinic acid isopropyl ester) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

4. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]

5. prepchem.com [prepchem.com]

To cite this document: BenchChem. [Isopropyl 5,6-diaminonicotinate: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3265288#isopropyl-5-6-diaminonicotinate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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